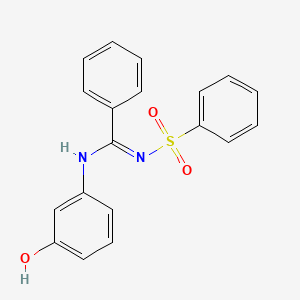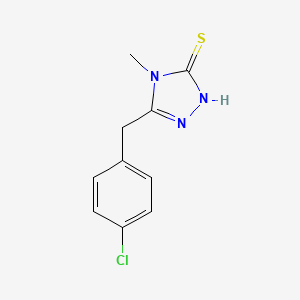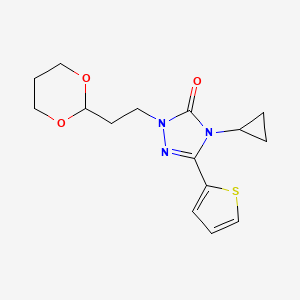![molecular formula C27H28N4O5S B2851080 N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 689771-41-3](/img/structure/B2851080.png)
N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(furan-2-yl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H28N4O5S and its molecular weight is 520.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Vadadustat or AKB-6548, is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . This enzyme plays a crucial role in the degradation of hypoxia-inducible factors (HIFs), which are transcription factors that regulate the expression of genes involved with red blood cell (RBC) production in response to changes in oxygen levels .
Mode of Action
Vadadustat acts as a competitive inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, Vadadustat prevents the degradation of HIFs, thereby stabilizing these transcription factors . This stabilization allows HIFs to regulate the expression of genes involved in RBC production .
Biochemical Pathways
The stabilization of HIFs by Vadadustat leads to an increase in the production of erythropoietin (EPO), a hormone that stimulates the production of RBCs . This mechanism of action is similar to the body’s natural response to lower oxygen availability, such as what occurs at higher altitudes .
Result of Action
The result of Vadadustat’s action is an increase in RBC production, which can improve oxygen delivery throughout the body . This makes Vadadustat a potential treatment for conditions such as anemia related to chronic kidney disease .
Action Environment
The efficacy and stability of Vadadustat are likely influenced by various environmental factors. It’s worth noting that Vadadustat’s mechanism of action—increasing RBC production in response to lower oxygen levels—is a natural adaptive response to environmental changes, such as those encountered at higher altitudes .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5S/c1-34-21-7-4-19(5-8-21)17-31-26(33)23-15-20(30-10-13-35-14-11-30)6-9-24(23)29-27(31)37-18-25(32)28-16-22-3-2-12-36-22/h2-9,12,15H,10-11,13-14,16-18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMRRATUGDENAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane](/img/structure/B2851003.png)

![1-[1-(2-methoxyacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2851005.png)


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(2,4-dimethylphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2851010.png)

![5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2851012.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2851014.png)
![4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2851015.png)
![N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2851017.png)
![5-chloro-6-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2851018.png)
![3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2851020.png)
